molecular formula C14H20ClNO2 B14353242 N,N,N-Triethyl-3-oxo-1,3-dihydro-2-benzofuran-1-aminium chloride CAS No. 92641-11-7

N,N,N-Triethyl-3-oxo-1,3-dihydro-2-benzofuran-1-aminium chloride

Katalognummer: B14353242
CAS-Nummer: 92641-11-7
Molekulargewicht: 269.77 g/mol
InChI-Schlüssel: GHXUBMGTACKBGX-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N,N-Triethyl-3-oxo-1,3-dihydro-2-benzofuran-1-aminium chloride is a chemical compound that belongs to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Triethyl-3-oxo-1,3-dihydro-2-benzofuran-1-aminium chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been reported to be effective in producing benzofuran derivatives with significant biological activities .

Analyse Chemischer Reaktionen

Types of Reactions: N,N,N-Triethyl-3-oxo-1,3-dihydro-2-benzofuran-1-aminium chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction could produce benzofuran-2-ylmethanol derivatives.

Wirkmechanismus

The mechanism of action of N,N,N-Triethyl-3-oxo-1,3-dihydro-2-benzofuran-1-aminium chloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to the inhibition of tumor cell proliferation, antibacterial effects, or other biological activities. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to N,N,N-Triethyl-3-oxo-1,3-dihydro-2-benzofuran-1-aminium chloride include other benzofuran derivatives such as benzofuran-2-carboxylic acid, benzofuran-2-ylmethanol, and benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone .

Uniqueness: What sets this compound apart from similar compounds is its unique structure, which imparts specific biological activities and chemical properties

Eigenschaften

92641-11-7

Molekularformel

C14H20ClNO2

Molekulargewicht

269.77 g/mol

IUPAC-Name

triethyl-(3-oxo-1H-2-benzofuran-1-yl)azanium;chloride

InChI

InChI=1S/C14H20NO2.ClH/c1-4-15(5-2,6-3)13-11-9-7-8-10-12(11)14(16)17-13;/h7-10,13H,4-6H2,1-3H3;1H/q+1;/p-1

InChI-Schlüssel

GHXUBMGTACKBGX-UHFFFAOYSA-M

Kanonische SMILES

CC[N+](CC)(CC)C1C2=CC=CC=C2C(=O)O1.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.